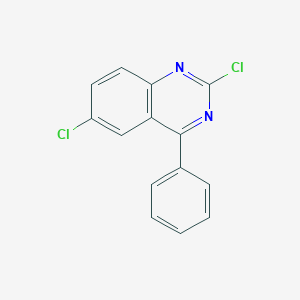

2,6-Dichloro-4-phenylquinazoline

Beschreibung

Overview of Quinazoline (B50416) Derivatives as Privileged Structures in Bioactive Compound Development

The quinazoline scaffold, a fused bicyclic system composed of a benzene (B151609) ring and a pyrimidine (B1678525) ring, has proven to be a particularly versatile and fruitful platform for the development of new drugs. Its status as a "privileged structure" stems from its ability to serve as a ligand for a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. google.com Derivatives of quinazoline have demonstrated efficacy as anticancer, anticonvulsant, anti-inflammatory, and antimicrobial agents, among others. jclmm.comjclmm.com This remarkable versatility has spurred extensive research into the synthesis and biological evaluation of novel quinazoline-based compounds.

Research Focus on 2,6-Dichloro-4-phenylquinazoline as a Key Building Block for Advanced Molecular Design

Chemical and Physical Properties of this compound

The utility of this compound as a synthetic intermediate is intrinsically linked to its specific chemical and physical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₄H₈Cl₂N₂ | calpaclab.com |

| Molecular Weight | 275.14 g/mol | calpaclab.com |

| CAS Number | 5185-54-6 | calpaclab.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 159-160 °C | google.com |

| Purity | ≥95% | calpaclab.comsigmaaldrich.com |

Synthesis of this compound

The preparation of this compound can be achieved through various synthetic routes. One common method involves the treatment of a corresponding 6-chloro-4-phenyl-quinazolone with a chlorinating agent like phosphorus oxychloride. google.com A notable advancement in its synthesis is the development of a one-pot method. This efficient process starts with the condensation of 2-aminobenzophenone (B122507) and urea (B33335) in a decalin solvent, followed by a chlorination reaction using triphenylphosphine (B44618) and carbon tetrachloride to yield the final product. google.com This one-pot approach offers advantages in terms of operational simplicity and reduced generation of acidic wastewater. google.com

Chemical Reactions and Derivatization

The reactivity of this compound is dominated by the susceptibility of its two chlorine atoms to nucleophilic substitution. This allows for a wide range of chemical transformations to introduce new functionalities and build molecular complexity.

For instance, the chlorine at the 2-position can be selectively displaced by various amines. In one documented reaction, this compound was reacted with 2,2-dimethoxyethylamine in dimethylsulfoxide to produce 6-chloro-2-(2,2-dimethoxyethylamino)-4-phenylquinazoline. prepchem.com

Furthermore, the reactivity of halogenated quinazolines in palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Stille reactions, has been explored to create polycarbo-substituted quinazolines. mdpi.com These reactions allow for the formation of new carbon-carbon bonds, significantly expanding the structural diversity of accessible derivatives.

Applications in the Development of Bioactive Compounds

The true value of this compound lies in its role as a scaffold for the generation of a multitude of biologically active compounds. By strategically modifying the quinazoline core through the reactions described above, researchers have developed derivatives with a wide array of therapeutic potentials.

Derivatives of dichloro-quinazolines have shown promise as anticonvulsant agents. jclmm.comjclmm.com Moreover, the quinazoline framework is a well-established pharmacophore in the development of anticancer drugs. For example, derivatives of 2-phenylquinazoline (B3120039) have been investigated for their activity against triple-negative breast cancer cells by inducing apoptosis. nih.gov The synthesis of novel 2,4-disubstituted quinazoline derivatives has also led to the discovery of potent and selective inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in Alzheimer's disease. d-nb.info

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-dichloro-4-phenylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2/c15-10-6-7-12-11(8-10)13(18-14(16)17-12)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVSRCOECJCBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364650 | |

| Record name | 2,6-dichloro-4-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5185-54-6 | |

| Record name | 2,6-dichloro-4-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5185-54-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,6 Dichloro 4 Phenylquinazoline

Established Synthetic Routes to 2,6-Dichloro-4-phenylquinazoline

The construction of the this compound core can be achieved through several synthetic pathways, primarily involving the cyclization of appropriately substituted precursors.

Synthesis from Halogenated Anthranilic Acid Derivatives or Benzophenones

A common and effective method for the synthesis of 4-phenylquinazolines involves the use of 2-aminobenzophenones. For the specific synthesis of this compound, a key starting material is 2-amino-5-chlorobenzophenone. The reaction of 2-amino-5-chlorobenzamide (B107076) with benzoyl chloride in the presence of pyridine (B92270) yields 6-chloro-2-phenyl-3,1-benzoxazin-4-one, which upon condensation with hydrazine (B178648) hydrate, can lead to the formation of the corresponding 3-amino-6-chloro-2-phenylquinazolin-4(3H)-one. hilarispublisher.com This quinazolinone can then be converted to the target dichloro derivative.

A more direct approach involves the condensation of a substituted 2-aminobenzophenone (B122507) with a reagent that provides the C2 carbon and the N3 nitrogen. For instance, the reaction of 2-aminobenzophenone with urea (B33335) in a suitable solvent like decalin can yield 2-hydroxy-4-phenylquinazoline. Subsequent chlorination with an agent like triphenylphosphine (B44618) and carbon tetrachloride in a one-pot method can then produce the 2-chloro-4-phenylquinazoline. google.com A patent describes the synthesis of this compound from the corresponding 6-chloro-4-phenyl-2-quinazolone by reacting it with a chlorinating agent like phosphorus oxychloride. google.com

Furthermore, halogenated anthranilic acids are valuable precursors. For example, 5-chloroanthranilic acid can be treated with benzoyl chloride to form a benzoxazin-4-one intermediate, which can be further processed to yield the quinazoline (B50416) core. hilarispublisher.comresearchgate.net

Table 1: Synthesis of this compound Precursors from Benzophenones and Anthranilic Acids

| Starting Material | Reagents | Intermediate/Product | Reference |

| 2-Amino-5-chlorobenzamide | Benzoyl chloride, Pyridine | 6-Chloro-2-phenyl-3,1-benzoxazin-4-one | hilarispublisher.com |

| 2-Aminobenzophenone | Urea, Decalin, then PPh₃, CCl₄ | 2-Chloro-4-phenylquinazoline | google.com |

| 6-Chloro-4-phenyl-2-quinazolone | Phosphorus oxychloride | This compound | google.com |

| 5-Chloroanthranilic acid | Benzoyl chloride | Benzoxazin-4-one derivative | hilarispublisher.comresearchgate.net |

Multicomponent Reaction Approaches for Quinazoline Core Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like quinazolines in a single step from three or more starting materials. The formation of the 4-phenylquinazoline (B11897094) scaffold can be readily achieved through such methods.

A widely used MCR for this purpose is the reaction of a 2-aminobenzophenone, an aldehyde, and a nitrogen source, typically ammonium (B1175870) acetate (B1210297). frontiersin.orgmjcce.org.mkbohrium.com This one-pot condensation allows for the construction of the quinazoline ring with the phenyl group at the C4 position and a variety of substituents at the C2 position, depending on the aldehyde used. For the synthesis of the parent 4-phenylquinazoline ring, formaldehyde (B43269) or a source thereof can be utilized. The use of a substituted 2-aminobenzophenone, such as 2-amino-5-chlorobenzophenone, in these reactions would lead to the corresponding 6-chloro-4-phenylquinazoline (B31862) derivative, a direct precursor to the target molecule.

The reaction conditions for these MCRs can vary, with some protocols employing catalysts such as lactic acid or ceric ammonium nitrate (B79036) to promote the reaction. mjcce.org.mk Ionic liquids have also been utilized as green and recyclable reaction media for these transformations. frontiersin.org A four-component reaction involving aromatic propargylated aldehydes, azides, 2-aminobenzophenone derivatives, and ammonium acetate has also been described for the synthesis of complex quinazolines. acs.org

Table 2: Multicomponent Synthesis of 4-Phenylquinazoline Derivatives

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product Type | Reference |

| 2-Aminobenzophenone | Aldehyde | Ammonium acetate | Lactic acid (solvent-less) | 2-Aryl-4-phenylquinazoline | mjcce.org.mk |

| 2-Aminobenzophenone | Aldehyde | Ammonium acetate | Ceric ammonium nitrate | 2-Aryl-4-phenylquinazoline | frontiersin.org |

| 2-Aminobenzophenone | Aldehyde | Urea | Aerobic oxidation | 2,4-Disubstituted quinazoline | bohrium.com |

| Propargylated aldehyde | Azide | 2-Aminobenzophenone | [Hmim]TFA, Cu(OAc)₂ | Triazolyl methoxy (B1213986) phenylquinazoline | acs.org |

Microwave-Assisted Synthetic Strategies for Enhanced Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. The synthesis of quinazolines and their derivatives has greatly benefited from this technology. nih.govfrontiersin.orgresearchgate.net

Specifically, the synthesis of 4-substituted quinazolines from 2-aminobenzophenones can be efficiently achieved under microwave-assisted conditions. frontiersin.org For example, the reaction of substituted 2-aminobenzophenones with thiourea (B124793) in dimethyl sulfoxide (B87167) (DMSO) under microwave irradiation provides a facile route to 4-aryl substituted quinazolines. frontiersin.org Similarly, the multicomponent reaction of 2-aminobenzophenones, aldehydes, and ammonium acetate can be accelerated using microwave heating, often in the absence of a solvent, providing an environmentally friendly approach. frontiersin.orgnih.gov

A patent application describes a microwave-assisted method for the synthesis of 4-substituted quinazolines from 2-aminobenzophenones and thiourea in DMSO. jove.com This protocol highlights the efficiency and simplicity of using microwave energy to drive the reaction to completion in a short period. The use of microwave irradiation has also been reported to improve the efficiency of cyclization reactions of O-phenyl oximes with aldehydes to form quinazolines. researchgate.net

Table 3: Microwave-Assisted Synthesis of Quinazolines

| Starting Materials | Reagents/Conditions | Product Type | Advantages | Reference |

| 2-Aminobenzophenones, Thiourea | DMSO, Microwave | 4-Arylquinazolines | Facile, Direct conversion | frontiersin.orgjove.com |

| 2-Aminobenzophenones, Aldehydes, Ammonium Acetate | Solvent-free, Microwave | 2,4-Disubstituted quinazolines | Rapid, Eco-friendly | frontiersin.orgnih.gov |

| 2-(Aminoaryl)alkanone O-phenyl oximes, Aldehydes | emimPF₆, ZnCl₂, Toluene, Microwave | Quinazolines | Good to excellent yields | researchgate.net |

Derivatization Strategies at the Quinazoline Nucleus and Phenyl Moiety

The chlorine atoms at the C2 and C6 positions of this compound provide excellent handles for further functionalization through various cross-coupling and nucleophilic substitution reactions. The C4-phenyl group can also be modified, although this is less common. The reactivity of the two chlorine atoms differs, allowing for selective transformations.

Selective Functionalization at the C-2 Position

The chlorine atom at the C2 position is generally less reactive towards nucleophilic aromatic substitution (SNAr) than the one at the C4 position. mdpi.com However, under appropriate conditions, selective substitution at C2 can be achieved. For instance, after the C4 position is functionalized, the C2-chloro group can be displaced by various nucleophiles.

A patent describes the reaction of this compound with an excess of an amine in an inert solvent to afford the corresponding 2-amino-6-chloro-4-phenylquinazoline derivative. google.com Another example shows the reaction of this compound with 2,2-dimethoxyethylamine in dimethylsulfoxide, where the amino group displaces the chlorine at the C2 position. prepchem.com

Palladium-catalyzed cross-coupling reactions are also powerful tools for C2 functionalization. While the C4 position is more reactive in Suzuki couplings of 2,4-dichloroquinazolines, sequential or controlled reactions can lead to C2 substitution. mdpi.com After initial functionalization at C4, the remaining C2-chloro group can undergo a subsequent Suzuki, Sonogashira, or Buchwald-Hartwig amination reaction.

Selective Functionalization at the C-4 Position

The chlorine atom at the C4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution due to the electron-withdrawing effect of the adjacent nitrogen atom (N3). mdpi.comthieme-connect.de This high reactivity allows for selective functionalization at this position, even in the presence of another chlorine atom at C2.

A wide range of nucleophiles, including amines, alcohols, and thiols, can readily displace the C4-chloro group. The reaction of 2,4-dichloroquinazolines with primary or secondary amines is a well-established method for the synthesis of 4-aminoquinazolines, and this regioselectivity is generally preserved under various reaction conditions. researchgate.netmdpi.comnih.gov

Palladium-catalyzed cross-coupling reactions also show high selectivity for the C4 position. The Suzuki-Miyaura coupling of 2,4-dichloroquinazolines with arylboronic acids preferentially occurs at the C4 position. nih.govnih.gov Similarly, the Sonogashira coupling of 2,4-dihaloquinazolines with terminal alkynes proceeds selectively at the more electrophilic C4 position. libretexts.orgresearchgate.netmdpi.com The Buchwald-Hartwig amination is another powerful method for the selective introduction of amino groups at the C4 position. libretexts.orgrug.nlsnnu.edu.cn

Table 4: Selective Functionalization of Dihaloquinazolines

| Reaction Type | Position | Reagents/Catalyst | Product Type | Reference |

| Nucleophilic Substitution | C-4 | Amines | 4-Aminoquinazolines | mdpi.comnih.gov |

| Suzuki-Miyaura Coupling | C-4 | Arylboronic acids, Pd catalyst | 4-Arylquinazolines | nih.govnih.gov |

| Sonogashira Coupling | C-4 | Terminal alkynes, Pd/Cu catalyst | 4-Alkynylquinazolines | libretexts.orgresearchgate.net |

| Buchwald-Hartwig Amination | C-4 | Amines, Pd catalyst | 4-Aminoquinazolines | rug.nlsnnu.edu.cn |

| Nucleophilic Substitution | C-2 | Amines (after C-4 functionalization) | 2-Aminoquinazolines | google.comprepchem.com |

Selective Functionalization at the C-6 Position

The C-6 position of the this compound molecule presents a key site for selective functionalization, often leveraging the reactivity of the chloro-substituent. Palladium-catalyzed cross-coupling reactions are a primary method for introducing new functionalities at this position.

One common approach involves the Suzuki-Miyaura cross-coupling reaction. For instance, in the synthesis of polysubstituted quinazolines, the C-6 position of a related compound, 6,8-dibromo-2,4-dichloroquinazoline, undergoes Suzuki coupling after initial selective amination at the C-4 position. mdpi.com This highlights the ability to selectively target different halogenated positions on the quinazoline core. While the C-4 position is generally more activated due to the α-nitrogen effect, careful selection of catalysts and reaction conditions allows for controlled substitution at C-6. researchgate.net

Stille cross-coupling has also been explored, though it can sometimes lead to a mixture of products. For example, the reaction of 6-bromo-2,4-dichloroquinazoline (B10380) with organostannanes resulted in both C-4 and C-6 substituted products, with the C-4 isomer being the major product. mdpi.com This indicates that while C-6 functionalization is possible, achieving high selectivity can be challenging and may require optimization of reaction parameters.

The following table summarizes selective functionalization reactions at the C-6 position of related dichloro- and bromo-chloro-quinazolines, providing insights into potential reactions for this compound.

| Reaction Type | Reactant | Catalyst/Reagents | Product | Reference |

| Suzuki-Miyaura Coupling | 6,8-dibromo-2,4-dichloroquinazoline | Pd(PPh₃)₂Cl₂, K₂CO₃, TBAB | C-6 Arylated Quinazoline | mdpi.com |

| Stille Coupling | 6-bromo-2,4-dichloroquinazoline | Organostannane, Pd Catalyst | Mixture of C-4 and C-6 Substituted Products | mdpi.com |

Modification of the Phenyl Substituent at C-4

The phenyl group at the C-4 position of this compound provides another avenue for structural diversification. Modifications can be made to the phenyl ring itself, introducing various substituents to alter the compound's properties.

One study detailed the synthesis of isatin-quinazoline hybrids where the starting material, 2-(2,6-dichlorophenyl)-4-hydrazinylquinazoline, features a dichlorinated phenyl ring at the C-2 position. nih.gov While this example involves a C-2 phenyl group, the principles of modifying the phenyl substituent are transferable to the C-4 position. The presence of chloro groups on the phenyl ring can influence the electronic properties and reactivity of the entire molecule.

Furthermore, research on 4-(N-cycloamino)phenylquinazolines involved modifications of the phenyl ring on the cycloamino substituent at the C-4 position. acs.org This demonstrates that the phenyl group, even when part of a larger substituent, can be a target for chemical alteration.

The table below illustrates examples of modifications to phenyl substituents in related quinazoline structures.

| Starting Material | Modification | Resulting Structure | Reference |

| 2-(2,6-dichlorophenyl)-4-hydrazinylquinazoline | Condensation with isatin (B1672199) derivatives | Isatin-quinazoline hybrids | nih.gov |

| 4-(N-cycloamino)phenylquinazolines | Introduction of various substituents on the phenyl ring | Variously substituted 4-(N-cycloamino)phenylquinazolines | acs.org |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of quinazoline synthesis, this often involves the use of greener solvents, catalysts, and energy sources.

Several green synthetic methods for quinazoline derivatives have been reported, which can be adapted for the synthesis of this compound. One approach utilizes a one-pot, three-component reaction catalyzed by lactic acid in a solvent-free medium, offering high yields and a simple work-up. scispace.commjcce.org.mk Another method employs a recyclable magnetic nano-catalyst based on graphene oxide for the one-pot synthesis of quinazoline derivatives under solvent-free conditions. nih.gov

The use of water as a solvent and a water-soluble palladium catalyst has been demonstrated for the synthesis of quinazolinones, reducing the reliance on toxic organic solvents and oxidants. toho-u.ac.jp Furthermore, visible light-driven photocatalysis using curcumin-sensitized titanium dioxide has been shown to be an eco-friendly method for synthesizing quinazoline derivatives. mdpi.com Electrochemical methods also present a green alternative, enabling the synthesis of quinazolines without the need for metal catalysts or chemical oxidants. bohrium.com

These green approaches offer significant advantages over traditional synthetic routes, including reduced waste, lower energy consumption, and the use of less hazardous materials.

| Green Chemistry Approach | Catalyst/Conditions | Key Advantages | Reference |

| One-pot, three-component reaction | Lactic acid, solvent-free | High yields, simple procedure, short reaction time | scispace.commjcce.org.mk |

| Magnetic nano-catalyst | Graphene oxide-supported copper, solvent-free | High efficiency, easy separation, recyclability | nih.gov |

| Water-based synthesis | Water-soluble palladium catalyst | Avoids toxic organic solvents and oxidants | toho-u.ac.jp |

| Photocatalysis | Curcumin-sensitized TiO₂, visible light | Eco-friendly, cost-effective | mdpi.com |

| Electrosynthesis | Anodic oxidation, metal- and oxidant-free | Water tolerance, scalability | bohrium.com |

Hybrid Compound Synthesis Incorporating the this compound Moiety

The this compound scaffold serves as a valuable building block for the synthesis of hybrid compounds, which combine the quinazoline core with other pharmacologically active moieties. This strategy aims to create new molecules with potentially enhanced or novel biological activities.

An example of this approach is the synthesis of isatin-quinazoline hybrids. In this work, 2-(2,6-dichlorophenyl)-4-hydrazinylquinazoline was condensed with various isatin derivatives to produce a series of hybrid molecules. nih.gov These hybrids were designed to explore potential synergistic effects between the two heterocyclic systems.

Another study focused on the synthesis of quinazolinone-dihydropyrimidine and quinazolinone-pyrimidine hybrids. researchgate.net Although the specific starting material was not this compound, the synthetic strategy of linking two different heterocyclic rings is a common theme in the creation of hybrid compounds.

The synthesis of such hybrids often involves multi-step reaction sequences, where the pre-functionalized quinazoline is reacted with another heterocyclic precursor. The choice of linker and the specific heterocyclic partners are crucial in determining the final properties of the hybrid molecule.

| Hybrid Compound Type | Quinazoline Precursor | Coupled Moiety | Synthetic Strategy | Reference |

| Isatin-quinazoline hybrids | 2-(2,6-dichlorophenyl)-4-hydrazinylquinazoline | Isatin derivatives | Condensation reaction | nih.gov |

| Quinazolinone-pyrimidine hybrids | Chloroacetylated quinazolinone | 2-mercaptopyrimidines | Condensation and subsequent reactions | researchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules like 2,6-dichloro-4-phenylquinazoline. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework. For quinazoline (B50416) derivatives, techniques including ¹H NMR, ¹³C NMR, and various two-dimensional (2D) methods are routinely employed to confirm their structures in solution. bohrium.comnih.gov

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on the phenyl group and the quinazoline ring system. The aromatic region of the spectrum would feature complex multiplets for the five protons of the C4-phenyl substituent. The three protons on the dichloro-substituted benzene (B151609) ring of the quinazoline core would appear as a distinct set of signals, with their chemical shifts and coupling patterns dictated by the substitution pattern. For instance, in related 6-chloroquinazoline (B2678951) structures, the proton at position 5 typically appears as a doublet, while the protons at positions 7 and 8 show their own characteristic splitting. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of structurally similar compounds.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl-H (C₂' to C₆') | 7.40 - 7.80 | Multiplet |

| Quinazoline-H5 | ~8.10 | Doublet |

| Quinazoline-H7 | ~7.80 | Doublet of doublets |

| Quinazoline-H8 | ~7.90 | Doublet |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a total of 14 distinct signals would be expected, barring any accidental signal overlap. The spectrum would clearly show signals for the carbon atoms directly bonded to chlorine (C2 and C6) and nitrogen (C2, C4, C8a), which are typically shifted to characteristic frequencies. The C-Cl signals are often found in the 130-140 ppm range, while carbons of the pyrimidine (B1678525) ring (C2 and C4) resonate further downfield due to the influence of the electronegative nitrogen atoms. rsc.orgmdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of structurally similar compounds.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | ~160 |

| C4 | ~162 |

| C4a | ~125 |

| C5 | ~128 |

| C6 | ~135 |

| C7 | ~130 |

| C8 | ~129 |

| C8a | ~150 |

| C1' (Phenyl) | ~136 |

| C2', C6' (Phenyl) | ~129 |

| C3', C5' (Phenyl) | ~128 |

| C4' (Phenyl) | ~131 |

To unambiguously assign all proton and carbon signals, researchers utilize two-dimensional (2D) NMR experiments. bohrium.com

COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons within the phenyl ring and the quinazoline H5, H7, and H8 protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is particularly crucial for identifying quaternary (non-protonated) carbons. It reveals long-range (2-3 bond) couplings between protons and carbons, for example, showing correlations from the phenyl protons to the C4 carbon of the quinazoline ring, confirming the connection point. Such techniques are vital for confirming the regioselectivity of synthesis and the final structure of complex quinazoline derivatives. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups and bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by specific absorption bands. Key expected vibrations include C=N and C=C stretching from the quinazoline and phenyl rings, C-H stretching and bending, and the C-Cl stretching modes. The simultaneous activation of certain modes in both IR and Raman spectra can indicate charge transfer interactions through the conjugated system. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound Frequencies are based on data from related quinazoline structures. mdpi.comresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N Stretch (Quinazoline Ring) | 1620 - 1580 |

| C=C Stretch (Aromatic Rings) | 1600 - 1450 |

| C-H In-plane Bend | 1250 - 1000 |

| C-Cl Stretch | 800 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming its molecular formula of C₁₄H₈Cl₂N₂. rsc.org A key feature in the mass spectrum would be the characteristic isotopic pattern of a molecule containing two chlorine atoms. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, the molecular ion peak would appear as a cluster of peaks (M+, M+2, M+4) with a distinctive intensity ratio, confirming the presence of two chlorine atoms. mdpi.com Electrospray ionization (ESI) is a common method used for the analysis of such compounds. mdpi.com

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound Data sourced from PubChemLite. uni.lu

| Adduct | Molecular Formula | Predicted m/z |

| [M+H]⁺ | [C₁₄H₉Cl₂N₂]⁺ | 275.01372 |

| [M+Na]⁺ | [C₁₄H₈Cl₂N₂Na]⁺ | 296.99566 |

| [M-H]⁻ | [C₁₄H₇Cl₂N₂]⁻ | 272.99916 |

| Monoisotopic Mass | C₁₄H₈Cl₂N₂ | 274.00644 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound, like other conjugated aromatic systems, is expected to show intense absorption bands in the ultraviolet region. These absorptions are typically attributed to π→π* transitions within the conjugated quinazoline and phenyl ring systems. mdpi.comnih.gov The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity and the specific substitution pattern on the aromatic rings. mdpi.com

Table 5: Typical UV-Vis Absorption Bands for Phenylquinazoline Derivatives Absorption ranges are based on data for related compounds. mdpi.comnih.gov

| Transition Type | Typical Wavelength Range (nm) |

| π→π* (Quinazoline Ring) | 280 - 300 |

| Intramolecular Charge Transfer | 305 - 330 |

Other Spectroscopic Techniques in Chemical Research

In the comprehensive analysis of novel chemical entities, a suite of spectroscopic techniques beyond standard nuclear magnetic resonance (NMR) and mass spectrometry are indispensable for a full structural and electronic characterization. For a compound such as this compound, techniques including Fourier-transform infrared (FT-IR) spectroscopy, Raman spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and single-crystal X-ray crystallography provide critical insights into its vibrational modes, electronic transitions, and precise three-dimensional architecture. While detailed, peer-reviewed spectroscopic studies focusing exclusively on this compound are limited in publicly accessible literature, the application of these methods to closely related quinazoline derivatives allows for a robust understanding of the data that would be anticipated from such analyses.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. FT-IR measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of chemical bonds. Raman spectroscopy, conversely, measures the inelastic scattering of monochromatic light, providing information about similar vibrational modes.

For this compound, FT-IR and Raman spectra would be expected to reveal characteristic peaks corresponding to its distinct structural components. Analysis of related dichlorinated aromatic compounds and quinazoline cores allows for the prediction of key vibrational frequencies. nih.govnih.gov For instance, the FT-IR spectrum of 2,6-dichlorophenol (B41786) shows a prominent O-H stretch, which would be absent in this compound, but the principles of identifying aromatic C-H and C-Cl stretches remain. researchgate.net Studies on other quinazoline derivatives confirm that the imine (C=N) group within the quinazoline ring and the aromatic C=C stretching vibrations produce characteristic bands in the fingerprint region (typically 1600-1350 cm⁻¹).

A hypothetical summary of expected vibrational bands for this compound is presented below, based on data from analogous structures.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| C=N Stretch (Quinazoline Ring) | 1620 - 1580 | FT-IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, Raman |

| C-Cl Stretch | 850 - 550 | FT-IR, Raman |

| Phenyl Ring Out-of-Plane Bending | 770 - 730 and 710 - 690 | FT-IR |

| This table is illustrative and based on characteristic frequencies of functional groups found in similar molecules. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule by quantifying the absorption of ultraviolet and visible light. libretexts.org For conjugated aromatic systems like this compound, this technique provides information on the π-π* and n-π* transitions. The resulting spectrum, a plot of absorbance versus wavelength, is sensitive to the molecular structure and the solvent used. mu-varna.bg

X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound, producing a diffraction pattern that can be mathematically reconstructed into a detailed molecular and packing structure. google.com.pg

While a crystal structure for this compound has not been reported in major crystallographic databases, studies on numerous other quinazoline derivatives have utilized this technique to confirm molecular conformations and analyze intermolecular interactions like hydrogen bonding and π-π stacking. researchgate.netacs.org For example, the crystal structure of a complex involving 2,6-dichloro-4-nitrophenol (B181596) illustrates how chloro-substituted aromatic rings arrange in a crystal lattice. researchgate.net If a suitable single crystal of this compound were obtained, X-ray analysis would provide unequivocal data on bond lengths, bond angles, and the planarity of the quinazoline and phenyl rings, as well as how the molecules pack together in the solid state.

Pharmacological Investigations and Biological Activity Profiles of 2,6 Dichloro 4 Phenylquinazoline Derivatives

Anticancer Activity

Derivatives of 2,6-dichloro-4-phenylquinazoline have demonstrated notable anticancer properties, primarily investigated through their ability to induce cell death in cancer cell lines and their interaction with key molecular targets involved in cancer progression.

The anticancer potential of this compound derivatives has been substantiated through numerous in vitro cytotoxicity assays against a panel of human cancer cell lines. These studies are crucial for the initial screening and identification of potent anticancer candidates.

For instance, a series of novel 4-substituted 6,8-dibromo-2-(4-chlorophenyl)-quinazoline derivatives were tested against the MCF-7 human breast carcinoma cell line. nih.gov Among them, compounds designated VIIIc and VIIIb showed powerful cytotoxic activity, with IC50 values of 3.1 µM and 6.3 µM, respectively. nih.gov Other derivatives in the same series also displayed promising cytotoxic effects with IC50 values ranging from 12 to 79 µM. nih.gov

In another study, isatin (B1672199) conjugates of 2-phenylquinazoline (B3120039), including a 2-(2,6-dichlorophenyl)quinazoline (B11925654) moiety, were synthesized and evaluated for their activity against the triple-negative breast cancer cell line MDA-MB-231. nih.gov Similarly, a series of N,2-diphenylquinazolin-4-amine derivatives were assessed against five different cancer cell lines: MGC-803 (gastric), MCF-7 (breast), PC9 (lung), A549 (lung), and H1975 (lung). mdpi.com One derivative, compound 9 , which features a bromo atom at the 4-position of the phenyl ring, showed significant inhibition of MGC-803 cells with an IC50 value of 1.89 µM. mdpi.com

The broad-spectrum cytotoxic activity is a recurring theme. Thirty different 2-phenylquinazolin-4(3H)-one derivatives were tested against five human tumor cell lines, with several compounds showing high cytotoxic activity. nih.gov Notably, compound 6c was identified as the most cytotoxic derivative across all tested cell lines. nih.gov Furthermore, hybrid molecules combining quinazoline (B50416) and sulfonamide structures have been evaluated against four different cell lines, with compounds 7 and 17 being the most active agents. nih.gov These hybrids showed excellent activity against the LoVo colorectal cell line, and moderate activity against the MDA-MB-231 breast cancer cell line. nih.gov

| Compound Series/Derivative | Cancer Cell Line(s) | Key Findings (IC50 values) | Source |

|---|---|---|---|

| 4-Substituted 6,8-dibromo-2-(4-chlorophenyl)-quinazolines (VIIIc, VIIIb) | MCF-7 (Breast) | Potent cytotoxicity. VIIIc: 3.1 µM; VIIIb: 6.3 µM | nih.gov |

| N,2-Diphenylquinazolin-4-amine derivative (Compound 9) | MGC-803 (Gastric) | Significant inhibition with an IC50 of 1.89 µM | mdpi.com |

| 2-Phenylquinazolin-4(3H)-one derivative (Compound 6c) | Various human tumor cell lines | Most cytotoxic among the series; higher inhibition of HeLa than adriamycin | nih.gov |

| Quinazoline-Sulfonamide hybrids (Compounds 7, 17) | LoVo (Colorectal), MDA-MB-231 (Breast), A549 (Lung), HeLa (Cervical) | Most active of the series; excellent activity against LoVo | nih.gov |

| Isatin-conjugated 2-(2,6-dichlorophenyl)quinazolines | MDA-MB-231 (Triple-negative breast cancer) | Developed for significant activity against this cell line | nih.gov |

The anticancer effects of this compound derivatives are attributed to their ability to interfere with specific molecular pathways that are fundamental for the growth and survival of cancer cells.

The quinazoline scaffold is a well-established pharmacophore for targeting receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Overexpression of EGFR is a known driver in various cancers. acs.org Quinazoline-based inhibitors, such as gefitinib (B1684475) and erlotinib, function by binding to the ATP-binding site of the EGFR kinase domain, thereby blocking its activation and downstream signaling. mdpi.com

Research has focused on designing novel 4-substituted quinazoline derivatives as potent EGFR inhibitors. A study on 6,8-dibromo-2-(4-chlorophenyl)-quinazoline derivatives found a strong correlation between their cytotoxic effects on MCF-7 breast cancer cells and their EGFR tyrosine kinase (EGFR-TK) inhibitory activity. nih.gov Compounds VIIIc and VIIIb , the most potent cytotoxic agents in the series, also demonstrated the highest inhibitory percentages against EGFR-TK, at 91.1% and 88.4%, respectively. nih.gov

Beyond EGFR, the RAF kinase, another crucial component of the MAPK/ERK signaling pathway, has been explored as a target. In an investigation of 2-phenylquinazoline derivatives, compound 4b was found to have the highest inhibitory activity against B-Raf (V600E) kinase, comparable to the known inhibitor sorafenib. tandfonline.com This indicates that quinazoline derivatives can be engineered to target different kinases within critical cancer-related pathways.

The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR pathway is one of the most frequently hyperactivated signaling pathways in human cancers, playing a central role in cell growth, proliferation, and survival. nih.govresearchgate.net Consequently, the development of PI3K inhibitors is a major focus in oncology research. google.comresearchgate.net

Derivatives of 2-phenylquinazoline have shown potential as modulators of this pathway. In a study screening novel 1,3,5-triazine (B166579) and 2-phenylquinazoline derivatives, the tested compounds exhibited significant activity as PI3K-α inhibitors. tandfonline.com Specifically, compound 5g was identified as having the most potent inhibitory effect on PI3K-α. tandfonline.com The ability of these compounds to inhibit PI3K suggests a mechanism of action that could disrupt the core survival signals in a wide range of tumors where the PI3K pathway is dysregulated. nih.gov

Histone deacetylases (HDACs) are enzymes that play a critical role in regulating gene expression by modifying chromatin structure. nih.gov The dysregulation of HDACs is linked to the development of cancer, making them a valid therapeutic target. mdpi.com Several HDAC inhibitors have been approved for cancer treatment. nih.gov

The quinazoline scaffold has been successfully incorporated into the design of novel HDAC inhibitors. mdpi.com Researchers have developed quinazoline-based hydroxamic acids that act as selective and potent HDAC inhibitors. nih.gov For example, by using quinazoline-4-(3H)-one as a "cap" group, which interacts with the surface of the enzyme, novel compounds have been synthesized that show potent HDAC inhibitory activity. nih.gov One such compound, designated G , exhibited an IC50 value of 370 nM for HDAC inhibition and demonstrated potent cytotoxicity. nih.gov The development of inhibitors selective for specific HDAC isozymes, such as HDAC6, is an area of active investigation to potentially reduce side effects. nih.govnih.gov

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA single-strand break repair pathway. frontiersin.org Inhibiting PARP-1 is a therapeutic strategy, particularly effective in cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations, a concept known as synthetic lethality. frontiersin.orgnih.gov

The therapeutic potential of PARP inhibitors is well-established, with several approved for clinical use in treating various cancers. nih.govnih.gov While direct studies on this compound as a PARP-1 inhibitor are emerging, the broader class of nitrogen-containing heterocyclic compounds is relevant. For example, Niraparib, an approved drug that selectively inhibits PARP-1 and PARP-2, contains a heterocyclic core structure, highlighting the potential for related scaffolds to be developed as PARP inhibitors. drugbank.comdrugbank.com The development of hybrid molecules that combine a PARP inhibitory function with other anticancer mechanisms is an active area of research. tandfonline.com

Molecular Mechanisms of Antineoplastic Action

DNA Topoisomerase Inhibition

While direct studies on this compound as a DNA topoisomerase inhibitor are not extensively detailed in the provided results, the broader class of quinazoline and quinoline (B57606) derivatives has shown activity against these crucial enzymes. nih.gov Topoisomerases are vital for resolving topological issues in DNA that arise during replication and transcription. mdpi.com Their inhibition can lead to the accumulation of DNA strand breaks, ultimately triggering cell death. mdpi.com For instance, certain dihydroxylated 2,6-diphenyl-4-chlorophenylpyridines have been identified as dual inhibitors of topoisomerase I and IIα. nih.gov The active metabolite of irinotecan, SN-38, is a known potent inhibitor of DNA topoisomerase I. drugbank.com The development of compounds that can stabilize the topoisomerase-DNA cleavage complex is a key strategy in cancer chemotherapy. mdpi.com

Disruption of Microtubule Dynamics and Tubulin Polymerization

A significant mechanism of action for derivatives of this compound is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. nih.govacs.org Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and intracellular transport. rsc.org

Research has shown that certain 4-(N-cycloamino)phenylquinazoline derivatives are potent inhibitors of tubulin assembly, with some compounds exhibiting inhibitory concentrations (IC50) in the sub-micromolar range. nih.govacs.org These compounds often compete for the colchicine (B1669291) binding site on tubulin. nih.govacs.org For example, the derivative 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one demonstrated an IC50 of 0.77 μM for tubulin assembly inhibition and significantly inhibited colchicine binding. nih.govacs.org Molecular docking studies have further supported the interaction of these quinazoline derivatives with tubulin.

Table 1: Tubulin Polymerization Inhibition by Quinazoline Derivatives

| Compound | IC50 (μM) for Tubulin Assembly Inhibition | Colchicine Binding Inhibition (%) at 5 μM | Reference |

|---|---|---|---|

| 5f * | 0.77 | 99 | nih.govacs.org |

| Other 4-(N-cycloamino)quinazolines | 0.87–1.3 | 87–96 | nih.govacs.org |

*7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one

Cell Cycle Arrest Induction (e.g., G2/M Phase)

A direct consequence of microtubule disruption is the arrest of the cell cycle, most commonly in the G2/M phase. nih.govacs.orgresearchgate.net This phase is when the cell prepares for and undergoes mitosis, a process heavily reliant on a functional mitotic spindle formed from microtubules.

Studies have demonstrated that treatment of cancer cells with quinazoline derivatives leads to a significant accumulation of cells in the G2/M phase. nih.govacs.orgresearchgate.net For instance, compound 5f, a potent tubulin inhibitor, was shown to induce G2/M arrest in A549 lung cancer cells in a dose-dependent manner. acs.org This cell cycle arrest is often associated with changes in the expression levels of key regulatory proteins such as cyclin B1, p-CDK1, and WEE1 G2 checkpoint kinase. researchgate.net The induction of G2/M arrest is a hallmark of many successful anticancer agents that target microtubule dynamics. medsci.orgnih.gov

Apoptosis Induction Pathways

Following cell cycle arrest, many quinazoline derivatives effectively induce apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.gov This process is crucial for eliminating damaged or cancerous cells from the body. cellsignal.combosterbio.com The induction of apoptosis by these compounds can occur through both intrinsic and extrinsic pathways. mdpi.com

Key molecular events observed include the upregulation of pro-apoptotic proteins like p53 and p21, and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.govresearchgate.net For example, treatment with 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) led to increased levels of p53 and p21, and a reduction in Bcl-2α in T-cell leukemia cells. nih.gov Furthermore, the activation of caspases, which are central executioners of apoptosis, is a common finding. researchgate.netnih.govcellsignal.com This can be observed through the cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3. nih.govresearchgate.net The intrinsic pathway is often implicated, involving the release of cytochrome c from the mitochondria. cellsignal.commdpi.com

Angiogenesis Suppression

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. nih.govmednexus.org Some quinazoline derivatives have shown potential in suppressing this process.

The primary mechanism for angiogenesis suppression by many small molecule inhibitors is the targeting of vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govnih.gov Inhibition of VEGFR-2 blocks the signaling pathway initiated by VEGF, a key angiogenic factor, thereby preventing endothelial cell proliferation, migration, and tube formation. nih.govmdpi.com While direct evidence for this compound is limited, related quinazolin-4(3H)-one derivatives have been identified as potential VEGFR-2 inhibitors. nih.gov These compounds have been shown to inhibit tumor growth in vivo, an effect attributed to their anti-angiogenic properties. nih.gov Endogenous angiogenesis inhibitors also exist, often as protein fragments that can broadly block neovascularization. mednexus.org

Overcoming Multidrug Resistance (MDR) via ATP-Binding Cassette (ABC) Transporter Modulation (e.g., ABCG2)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters that efflux drugs out of cancer cells. uni-bonn.demdpi.com One such transporter is ABCG2, also known as breast cancer resistance protein (BCRP). mdpi.comnih.govresearchgate.net

Quinazoline derivatives have emerged as potent inhibitors of ABCG2. mdpi.comnih.gov By blocking the function of this transporter, these compounds can restore the sensitivity of resistant cancer cells to chemotherapeutic agents. nih.govmdpi.com Studies have identified 2,4,6-substituted quinazolines that show extraordinary inhibitory potency and selectivity for ABCG2. nih.gov For example, the introduction of a 6-nitro group onto the quinazoline scaffold led to compounds that could effectively reverse MDR to drugs like SN-38 and mitoxantrone (B413). nih.gov These inhibitors are thought to bind within the inner cavity of the ABCG2 transporter. mdpi.com

Table 2: ABCG2 Inhibition by Quinazoline Derivatives

| Compound Type | Effect | Reference |

|---|---|---|

| 2,4,6-Substituted Quinazolines | Extraordinary inhibitory potency toward ABCG2 | nih.gov |

| Polymethoxylated N-Carboranyl Quinazolines | Reversal of ABCG2-mediated mitoxantrone resistance | mdpi.com |

In Vivo Antitumor Efficacy Models

The promising in vitro activities of this compound derivatives have been translated into significant antitumor efficacy in various in vivo models. nih.govnih.gov These studies are crucial for validating the therapeutic potential of these compounds in a whole-organism context.

In nude mouse xenograft models, quinazoline derivatives have demonstrated the ability to inhibit tumor growth. acs.orgnih.gov For instance, compound 5f and its N-methylated analogue were evaluated in an MCF7 breast cancer xenograft model, showing their antitumor activity. nih.gov Similarly, certain quinazolin-4(3H)-one derivatives exhibited significant tumor growth inhibition in vivo. nih.gov The efficacy in these models is often correlated with the mechanisms of action observed in vitro, such as angiogenesis inhibition and induction of apoptosis. nih.gov

Antimicrobial Activity

Derivatives of this compound have demonstrated notable antimicrobial properties, with studies exploring their effectiveness against a spectrum of bacterial and fungal pathogens. The antimicrobial activity is often influenced by the nature and position of substituents on the quinazoline core. semanticscholar.org

Antibacterial Efficacy Against Gram-Positive Bacterial Strains

Several studies have reported the potent antibacterial activity of quinazoline derivatives against Gram-positive bacteria, including drug-resistant strains. researchgate.net For instance, a series of N2,N4-disubstituted quinazoline-2,4-diamines exhibited significant activity against a panel of Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 64 µg/mL. researchgate.net These compounds were effective against methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant Enterococcus species. researchgate.net

Specifically, certain 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones have shown activity against Bacillus subtilis and Staphylococcus aureus. nih.gov The introduction of a 3-arylideneamino substituent was found to enhance the antibacterial activity of the quinazolone system. nih.gov Another study highlighted that 2-phenyl-3-amino quinazoline-4(3H)-one demonstrated moderate activity against Gram-positive bacteria. frontiersin.org

The sensitivity of Gram-positive bacteria to quinazoline derivatives is generally higher than that of Gram-negative bacteria. researchgate.net This is attributed to the structural differences in the bacterial cell wall. nih.gov

Table 1: Antibacterial Activity of Selected Quinazoline Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| N2,N4-disubstituted quinazoline-2,4-diamines | Staphylococcus aureus (including MRSA) | 1 - 64 | researchgate.net |

| N2,N4-disubstituted quinazoline-2,4-diamines | Streptococcus pneumoniae (penicillin-resistant) | 1 - 64 | researchgate.net |

| N2,N4-disubstituted quinazoline-2,4-diamines | Enterococcus faecalis (vancomycin-resistant) | 1 - 64 | researchgate.net |

| N2,N4-disubstituted quinazoline-2,4-diamines | Enterococcus faecium (vancomycin-resistant) | 1 - 64 | researchgate.net |

| 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones | Bacillus subtilis | Active | nih.gov |

| 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones | Staphylococcus aureus 6571 | Active | nih.gov |

| 2-Phenyl-3-amino quinazoline-4(3H)-one | Gram-positive bacteria | Moderately Active | frontiersin.org |

Antibacterial Efficacy Against Gram-Negative Bacterial Strains

The antibacterial activity of this compound derivatives also extends to Gram-negative bacteria, although often to a lesser extent compared to Gram-positive strains. researchgate.net Nevertheless, certain derivatives have shown promising results. For example, some 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones were active against Escherichia coli and Shigella dysenteriae. nih.gov

Hybrid molecules incorporating the quinazoline scaffold have also been investigated. A series of pyrazole-quinazoline hybrids demonstrated good antibacterial activity against Escherichia coli. amazonaws.com Furthermore, some synthesized quinazolinone derivatives have exhibited mild to high antibacterial effects, particularly against Gram-negative bacteria. semanticscholar.org

Table 2: Antibacterial Activity of Selected Quinazoline Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones | Escherichia coli K12 | Active | nih.gov |

| 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones | Shigella dysenteriae 6 | Active | nih.gov |

| Pyrazole-quinazoline hybrids (7c, 7e, 7h) | Escherichia coli | Good | amazonaws.com |

| Quinazolinone derivatives | Gram-negative bacteria | Mild to High | semanticscholar.org |

Antifungal Efficacy Against Pathogenic Fungi

Quinazoline derivatives have also been evaluated for their antifungal properties. nih.gov Some pyrazole-quinazoline hybrids have shown good activity against fungal strains such as Aspergillus niger, Aspergillus flavus, and Penicillium notatum. amazonaws.com However, other studies have reported that while some quinazolinone derivatives exhibit antibacterial effects, they may possess moderate to poor antifungal activity. nih.govsemanticscholar.org For instance, certain Schiff bases and 2-azetidinones derived from quinazolines showed limited efficacy against fungi. nih.gov Similarly, another study found no remarkable antifungal activities for their synthesized quinazolinone Schiff base derivatives. nih.gov

The introduction of two chlorine atoms to a phenyl moiety has been noted to have a distinct effect on increasing antifungal activity in some heterocyclic compounds. nih.gov

Table 3: Antifungal Activity of Selected Quinazoline Derivatives

| Compound/Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Pyrazole-quinazoline hybrids (7c, 7e, 7h) | Aspergillus niger | Good | amazonaws.com |

| Pyrazole-quinazoline hybrids (7c, 7e, 7h) | Aspergillus flavus | Good | amazonaws.com |

| Pyrazole-quinazoline hybrids (7c, 7e, 7h) | Penicillium notatum | Good | amazonaws.com |

| Schiff bases and 2-azetidinones | Fungi | Moderate to Poor | nih.gov |

| Quinazolinone Schiff base derivatives | Fungi | Not Remarkable | nih.gov |

Mechanisms of Antimicrobial Action (e.g., DNA Gyrase Inhibition)

One of the key mechanisms underlying the antibacterial activity of quinazoline derivatives is the inhibition of DNA gyrase. nih.gov This enzyme is crucial for bacterial DNA replication and is a well-established target for antibacterial drugs. nih.gov Many quinazolin-4(3H)-one derivatives are believed to exert their antibacterial effects through the inhibition of this enzyme. nih.gov

Molecular docking studies have been employed to investigate the interaction between quinazolinone derivatives and the DNA gyrase binding site. nih.gov These studies have shown that these compounds can bind to the active site of the enzyme, suggesting a mechanism of action similar to that of known DNA gyrase inhibitors like chlorobiocin. nih.gov It is important to note that in Gram-negative bacteria, DNA gyrase is the primary target for quinolones, while topoisomerase IV is the preferential target in Gram-positive bacteria. nih.gov Some quinazoline derivatives may not be substrates for efflux pumps like NorA, nor act as DNA gyrase inhibitors, suggesting alternative mechanisms of action may also be at play. d-nb.info

Antiprotozoal Activity

In addition to their antimicrobial properties, derivatives of this compound have been investigated for their potential against protozoan parasites.

Antimalarial Potential

Quinazoline derivatives have emerged as a promising class of compounds with antimalarial activity. nih.gov Several studies have focused on synthesizing and evaluating these compounds against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov

A series of 2,4-bis[(substituted-aminomethyl)phenyl]quinazoline derivatives were synthesized and evaluated for their in vitro antiprotozoal activity. tandfonline.com One particular quinazoline derivative, compound 3h, was identified as a potent candidate against Trypanosoma brucei brucei, the causative agent of African trypanosomiasis, with a high selectivity index. tandfonline.com

Furthermore, structure-activity relationship studies on quinazolinone-2-carboxamide derivatives led to the identification of a potent inhibitor that was significantly more active than the initial hit compound and also effective against drug-resistant strains of malaria. acs.org This inhibitor demonstrated a rapid in vitro killing profile. acs.org The antimalarial activity of quinazoline derivatives is often attributed to their ability to accumulate in the parasite's food vacuole and interfere with essential biological processes. nih.gov

Table 4: Antiprotozoal Activity of Selected Quinazoline Derivatives

| Compound/Derivative | Protozoan Parasite | Activity | Reference |

|---|---|---|---|

| Quinazoline 3h | Trypanosoma brucei brucei | Potent, Selectivity Index of 43 | tandfonline.com |

| Quinazolinone-2-carboxamide derivative 19f | Plasmodium falciparum (including resistant strains) | Potent, fast in vitro killing | acs.org |

Antitrypanosomal Activity

The quest for novel and effective treatments for trypanosomiasis, a parasitic disease caused by protozoa of the genus Trypanosoma, has led researchers to explore various heterocyclic compounds. Derivatives of the quinazoline scaffold have shown promise in this area. While direct studies on this compound are limited, related structures provide valuable insights into its potential antitrypanosomal activity.

Research on 2-arylquinazoline-4(3H)-one derivatives has indicated that the presence of electron-withdrawing groups on the 2-aryl substituent, such as chlorine, can enhance antitrypanosomal efficacy. For instance, compounds with a 4-chlorophenyl or 4-bromophenyl group have been reported to be among the most active in their respective series against Leishmania and Trypanosoma cruzi. This suggests that the 2-phenyl group in this compound could be a key determinant of its activity.

Furthermore, studies on other substituted quinazolines and related pyrimidines have demonstrated significant antitrypanosomal potential. For example, certain 4-phenyl-6-(pyridin-3-yl)pyrimidine derivatives have exhibited low micromolar activity against Trypanosoma brucei rhodesiense. rsc.org One such derivative, 4-phenyl-6-(pyridin-3-yl)pyrimidine, showed an IC₅₀ value of 4.8 μM. rsc.org The incorporation of a 2,4-dichloro-substituted A-ring in some pyrimidine (B1678525) analogues, however, did not lead to an enhancement of antitrypanosomal activity in that specific series. escholarship.org

The following table summarizes the antitrypanosomal activity of some relevant compounds.

| Compound/Derivative Class | Organism | Activity (IC₅₀) | Reference |

| 4-Phenyl-6-(pyridin-3-yl)pyrimidine | Trypanosoma brucei rhodesiense | 4.8 μM | rsc.org |

| 11-O-(3',5'-di-4-chlorobenzyl,4'-O-methyl galloyl)-8,10-di-O-4-chlorobenzyl bergenin | Trypanosoma brucei | 0.5 μM | nih.gov |

| 7,8-Dihydroxyflavone | Trypanosoma brucei rhodesiense | 68 ng/ml | nih.gov |

While direct data for this compound is not available, the existing evidence strongly suggests that this scaffold, with its combination of a phenyl group at position 4 and chloro-substituents, warrants further investigation as a potential source of new antitrypanosomal agents.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. The quinazoline core has been extensively studied for its anti-inflammatory potential. Derivatives of 2-phenylquinazoline, in particular, have shown significant promise in both in vitro and in vivo models of inflammation.

One study investigated a 3-(arylideneamino)-2-phenylquinazoline-4(3H)-one derivative and found it to possess significant anti-inflammatory properties. nih.gov In endotoxin-stimulated macrophages, the compound inhibited the expression of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov It also suppressed the production of nitric oxide (NO) and the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory cascade. nih.gov In vivo, this derivative demonstrated a significant reduction in carrageenan- and formalin-induced paw edema in mice, indicating its potential to alleviate inflammatory responses. nih.gov

Furthermore, research into 2,4,6-trisubstituted quinazoline derivatives has identified compounds with anti-inflammatory activity superior to the standard drug indomethacin. researchgate.net Similarly, certain 2,3,6-trisubstituted quinazolinone derivatives have exhibited potent anti-inflammatory effects with reduced ulcerogenic potential compared to phenylbutazone. A series of 5-(4-chlorophenyl)-9-iodo-3-substituted-1,2,4-triazolo[4,3-c]quinazolines and 2-(4-chlorophenyl)-6-iodo-4-substituted-quinazolines were also found to have anti-inflammatory activity comparable to indomethacin. nih.gov

The mechanism of anti-inflammatory action for many quinazoline derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis.

The table below presents data on the anti-inflammatory activity of some quinazoline derivatives.

| Compound/Derivative Class | Model | Effect | Reference |

| 3-(Arylideneamino)-2-phenylquinazoline-4(3H)-one | Endotoxin-stimulated macrophages | Inhibition of TNF-α, IL-1β, IL-6, NO, and NF-κB | nih.gov |

| 3-(Arylideneamino)-2-phenylquinazoline-4(3H)-one | Carrageenan-induced paw edema (mice) | Significant reduction in edema | nih.gov |

| 2,4,6-Trisubstituted quinazoline derivatives | In vivo inflammation model | Better activity than indomethacin | researchgate.net |

| 5-(4-Chlorophenyl)-9-iodo-3-substituted-1,2,4-triazolo[4,3-c]quinazoline | In vitro assay | Activity comparable to indomethacin | nih.gov |

These findings underscore the potential of the this compound scaffold as a template for developing novel anti-inflammatory agents.

Antiviral Activity

The emergence of drug-resistant viral strains necessitates the continuous search for new antiviral agents. The quinazoline nucleus has been identified as a promising scaffold in this endeavor, with derivatives showing activity against a range of viruses, including influenza and human immunodeficiency virus (HIV).

Research has shown that certain quinazolinone derivatives possess potent antiviral activity against HIV. researchgate.net Additionally, a new class of HIV-1 protease inhibitors incorporating phenol-derived ligands has been developed, with some compounds exhibiting IC₅₀ values in the picomolar range. nih.gov One of these inhibitors demonstrated greater efficacy against a darunavir-resistant variant than against the wild-type virus. nih.gov

In the context of influenza, a series of 2,4-disubstituted quinazoline derivatives were synthesized and evaluated for their anti-influenza A virus activity. mdpi.com The most active compounds in this series displayed IC₅₀ values of less than 10 μM. mdpi.com Another study on novel quinazolinone derivatives found that some compounds exhibited good antiviral activity against the tobacco mosaic virus (TMV). researchgate.net

A patent has also been filed for 4,6-di- and 2,4,6-trisubstituted quinazoline derivatives for the treatment of viral infections, further highlighting the potential of this chemical class. The following table summarizes the antiviral activities of some relevant quinazoline derivatives.

| Compound/Derivative Class | Virus | Activity (IC₅₀) | Reference |

| Phenol-containing HIV-1 Protease Inhibitor (Compound 17d) | HIV-1 Protease | 21 pM | nih.gov |

| 2,4-Disubstituted quinazoline derivative | Influenza A Virus | < 10 μM | mdpi.com |

| Imidazole derivative (Compound 45) | Yellow Fever Virus | 1.85 μM | mdpi.com |

The diverse antiviral activities of quinazoline derivatives suggest that the this compound scaffold could be a valuable starting point for the development of new antiviral drugs.

Research in Neurodegenerative Diseases (e.g., Alzheimer's Disease)

Neurodegenerative diseases, such as Alzheimer's disease, represent a significant and growing healthcare challenge. Research into the therapeutic potential of quinazoline derivatives has yielded promising results in this area, focusing on key pathological targets.

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic strategy for Alzheimer's disease. A novel series of 2,4-disubstituted quinazoline derivatives were synthesized and evaluated for their inhibitory activities against these enzymes. d-nb.info Several compounds in this series showed potent and selective inhibition of BuChE, with IC₅₀ values in the low micromolar range. d-nb.info For example, compounds 6f, 6h, and 6j had BuChE IC₅₀ values of 0.52, 6.74, and 3.65 µM, respectively. d-nb.info

The following table presents the cholinesterase inhibitory activity of selected 2,4-disubstituted quinazoline derivatives.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| 6f | Butyrylcholinesterase (BuChE) | 0.52 | d-nb.info |

| 6h | Butyrylcholinesterase (BuChE) | 6.74 | d-nb.info |

| 6j | Butyrylcholinesterase (BuChE) | 3.65 | d-nb.info |

The aggregation of beta-amyloid (Aβ) peptides into plaques is a hallmark of Alzheimer's disease. A study on quinazolinone-hydrazone derivatives revealed that a compound bearing a 2,3-dichlorophenyl moiety was the most active in inhibiting BACE1, a key enzyme in Aβ production, with an IC₅₀ value of 3.7 μM.

Oxidative stress is a significant contributor to the neuronal damage observed in neurodegenerative diseases. Several quinazoline derivatives have been shown to possess antioxidant properties. In a study of 2,4-disubstituted quinazoline derivatives, compounds 6b, 6c, and 6j displayed superior free radical scavenging capabilities. d-nb.info Another study on polyphenolic derivatives of quinazolin-4(3H)-one demonstrated that pyrogallol (B1678534) derivatives had high antioxidant activity, comparable to standard antioxidants like ascorbic acid and Trolox. nih.gov These compounds also showed high cytocompatibility with normal cells while being cytotoxic to cancerous cell lines. nih.gov

The antioxidant activity of selected quinazoline derivatives is presented below.

| Compound/Derivative Class | Assay | Effect | Reference |

| 2,4-Disubstituted quinazoline derivatives (6b, 6c, 6j) | DPPH radical scavenging | Superior scavenging capabilities | d-nb.info |

| Pyrogallol derivatives of quinazolin-4(3H)-one | Radical scavenging, reduction of oxidizing reagents | High antioxidant activity | nih.gov |

| Chalcone derivatives with 2,4-dichlorobenzenesulfonamide | DPPH and ABTS radical inhibition | Highest antiradical effect for derivative 5 | nih.gov |

The multifaceted biological activities of this compound derivatives and related compounds highlight their significant potential in various therapeutic areas. Further research is warranted to fully elucidate their mechanisms of action and to optimize their structures for enhanced efficacy and selectivity.

Inhibition of Tau Protein Hyperphosphorylation

Neurodegenerative disorders classified as tauopathies, such as Alzheimer's disease, are characterized by the abnormal accumulation and aggregation of the tau protein in the brain. nih.govplos.org Under normal physiological conditions, tau is a microtubule-associated protein that plays a crucial role in the assembly and stabilization of the neuronal cytoskeleton. mdpi.com The function of tau is regulated by a delicate balance between the activities of protein kinases and phosphatases. nih.gov

In tauopathies, this balance is disrupted, leading to the hyperphosphorylation of tau. frontiersin.org This aberrant phosphorylation causes tau to detach from microtubules, leading to cytoskeleton instability and the formation of toxic soluble oligomers and insoluble aggregates known as neurofibrillary tangles (NFTs). frontiersin.orgnih.gov Several protein kinases are implicated in this pathological process, including glycogen (B147801) synthase kinase-3β (GSK3β) and cyclin-dependent kinase 5 (cdk5). mdpi.comfrontiersin.org

Consequently, the inhibition of these kinases is a primary therapeutic strategy for preventing tau-mediated neurodegeneration. plos.orgfrontiersin.org The quinazoline scaffold has been investigated for its potential to yield potent kinase inhibitors. For instance, Saracatinib, a quinazoline derivative, was among the inhibitors screened in a cell-based model of tauopathy. plos.org However, current scientific literature has not specifically reported on the evaluation of this compound or its direct derivatives as inhibitors of tau protein hyperphosphorylation. While the broader class of quinazolines is of significant interest in the search for tau kinase inhibitors, the potential of this specific dichlorinated phenylquinazoline compound in this context remains an area for future investigation.

Other Biological Activities (e.g., Analgesic, Antihypertensive)

Beyond the context of neurodegeneration, derivatives of the quinazoline nucleus have been widely explored for various other therapeutic applications. nih.govresearchgate.net Research has highlighted the analgesic and antihypertensive potential within this class of compounds.

Analgesic Activity

The quinazoline framework is a recognized pharmacophore in the development of analgesic agents. nih.gov While research on the specific compound this compound is limited, studies on structurally related derivatives have shown promising results. A series of 2-(substituted)-N-(6,8-dichloro-4-oxo-2-phenylquinazolin-3(3H)-yl) acetamides were synthesized and evaluated for analgesic activity. All tested compounds in this series demonstrated significant analgesic effects when compared to the reference standard, diclofenac (B195802) sodium.

The study revealed key structure-activity relationships, as detailed in the table below.

| Compound Class | Substituent Type | Analgesic Activity |

| 2-(substituted)-N-(6,8-dichloro-4-oxo-2-phenylquinazolin-3(3H)-yl) acetamides | Aliphatic groups (e.g., CH₃ or C₂H₅) | Most potent activity in the series; moderately more potent than the reference standard. |

These findings indicate that the 6,8-dichloro-2-phenylquinazolinone scaffold is a viable template for designing new analgesic compounds.

Antihypertensive Activity

The quinazoline core is a well-established structural motif in antihypertensive drugs, with prazosin (B1663645) being a notable example. This has spurred research into various derivatives for their potential to lower blood pressure. researchgate.net The renin-angiotensin system (RAS) is a key regulator of cardiovascular homeostasis, and angiotensin II receptor antagonists are effective in treating hypertension. primescholars.com Molecules incorporating the quinazoline structure have been designed and evaluated for this purpose.

While specific antihypertensive data for this compound were not found, the general class of quinazoline derivatives is known to possess antihypertensive properties. nih.govresearchgate.net For example, various substituted quinazolines have been synthesized and screened as potential antihypertensive agents. primescholars.com Furthermore, research on related structures, such as 2,6-dichlorobenzylidene aminoguanidine (B1677879) acetate (B1210297), has demonstrated antihypertensive action comparable to alpha-methyldopa, highlighting the therapeutic potential of the 2,6-dichlorophenyl moiety in cardiovascular drug design. nih.gov

Structure Activity Relationship Sar and Pharmacophore Mapping

Influence of Substituents at C-2, C-4, C-6, and C-8 Positions on Biological Activity

Substitutions at the C-2, C-4, C-6, and C-8 positions of the 4-phenylquinazoline (B11897094) core play a pivotal role in determining the biological activity of these compounds. The inherent reactivity of the chloro groups at C-2 and C-4 in precursor molecules like 2,4-dichloroquinazolines often serves as a synthetic handle for introducing diverse functionalities.

C-2 Position: The C-2 position of the quinazoline (B50416) ring is a common site for modification. In many quinazoline-based inhibitors, the substituent at the C-2 position can influence binding affinity and selectivity. For instance, in a series of 2-aryl-4-aminoquinazolines, modifications at the C-2 aryl group led to varied cytotoxic activities against different cancer cell lines researchgate.net. While specific data on the 2,6-dichloro-4-phenylquinazoline scaffold is limited, the general trend suggests that the nature of the substituent at C-2 is a key determinant of biological outcome.

C-4 Position: The C-4 position is highly susceptible to nucleophilic substitution, making it a versatile point for introducing various side chains. Studies on 2,4,6-trisubstituted quinazolines have shown that a decylamine (B41302) group at the C-4 position is beneficial for antimicrobial activity nih.gov. The introduction of different anilino moieties at the C-4 position of the quinazoline ring has been a successful strategy in the development of kinase inhibitors.

C-6 Position: Halogenation at the C-6 position is a common feature in many biologically active quinazolines. An iodo-group at the C-6 position has been reported to be detrimental to the antimicrobial activity of certain 2,4,6-trisubstituted quinazolines nih.gov. In contrast, other studies suggest that substitutions at the C-6 position can be beneficial for antitumor activities nih.gov.